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Introduction
DA-0157 (also known as DAJH-1050766) is a novel small-molecule drug candidate that has

demonstrated significant promise in preclinical studies for the treatment of non-small cell lung

cancer (NSCLC). Developed by Chengdu DIAO Pharmaceutical Group Co., Ltd., DA-0157 is

designed as a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Anaplastic

Lymphoma Kinase (ALK). A key focus of its development is its ability to overcome the

notoriously difficult EGFR C797S resistance mutation, a significant challenge in current NSCLC

therapies, as well as its efficacy against EGFR/ALK co-mutations.[1][2][3] This document

provides a comprehensive overview of the early research findings on DA-0157, including

available quantitative data, likely experimental protocols, and visualizations of its mechanism of

action and experimental workflow.

Core Mechanism of Action
DA-0157 targets activating mutations in both EGFR and ALK, which are critical oncogenic

drivers in NSCLC.[2] Notably, it has shown potent activity against the EGFR T790M/C797S

triple mutation, which confers resistance to third-generation EGFR inhibitors like osimertinib. By

simultaneously inhibiting both EGFR and ALK signaling pathways, DA-0157 presents a

potential therapeutic strategy for patients with co-existing EGFR mutations and ALK

rearrangements, a patient population with limited treatment options.[1][2]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b15614108?utm_src=pdf-interest
https://www.benchchem.com/product/b15614108?utm_src=pdf-body
https://www.benchchem.com/product/b15614108?utm_src=pdf-body
https://tap.talkmed.com/paper/cd67d7ad-4d19-3dce-b887-77dd22dbc6fa
https://pubmed.ncbi.nlm.nih.gov/39892095/
https://synapse.patsnap.com/target/6ede81b7727c3c848649a142908398a6
https://www.benchchem.com/product/b15614108?utm_src=pdf-body
https://www.benchchem.com/product/b15614108?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/39892095/
https://www.benchchem.com/product/b15614108?utm_src=pdf-body
https://tap.talkmed.com/paper/cd67d7ad-4d19-3dce-b887-77dd22dbc6fa
https://pubmed.ncbi.nlm.nih.gov/39892095/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following tables summarize the key quantitative data from early preclinical studies of DA-
0157.

In Vitro Efficacy
While the publication abstract describes "excellent in vitro efficacy" against various EGFR

C797S mutants and ALK rearrangements, specific IC50 values are not publicly available at this

time.[1][2][3] The table below is structured to accommodate such data as it becomes available.

Target Cell Line / Kinase IC50 (nM)

EGFRDel19/T790M/C797S Data not available

EGFRL858R/T790M/C797S Data not available

EML4-ALK Data not available

Ba/F3-EML4-ALK-L1196M Data not available

NCI-H1975 (EGFRL858R/T790M) Data not available

NCI-H3122 (EML4-ALK) Data not available

In Vivo Efficacy
DA-0157 has demonstrated substantial tumor growth inhibition in multiple mouse xenograft

models.[1][2][3]
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Model Type
Cell Line / PDX
Model

Treatment
Tumor Growth
Inhibition (TGI)

Patient-Derived

Xenograft (PDX)

LD1-0025-200717

(EGFRDel19/T790M/

C797S)

40 mg/kg/day 98.3%

Cell-Derived

Xenograft (CDX)

Ba/F3-EML-4-ALK-

L1196M
40 mg/kg/day 125.2%

Dual-Side

Implantation CDX

NCI-H1975

(EGFRDel19/T790M/

C797S) & NCI-H3122

(EML4-ALK)

40 mg/kg/day 89.5% & 113.9%

Pharmacokinetic Properties
The available literature indicates that DA-0157 possesses "favorable pharmacokinetic

properties and safety," though specific parameters such as Cmax, Tmax, AUC, and half-life

have not been publicly disclosed.[1][2][3]

Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of DA-0157 are not fully available.

However, based on standard methodologies in oncology drug discovery, the following are likely

protocols for the key experiments conducted.

In Vitro Cell Proliferation Assay
Objective: To determine the concentration of DA-0157 that inhibits 50% of cell growth (IC50) in

various NSCLC cell lines.

Methodology:

Cell Culture: NSCLC cell lines harboring different EGFR and ALK mutations are cultured in

appropriate media supplemented with fetal bovine serum and antibiotics.

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to

adhere overnight.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b15614108?utm_src=pdf-body
https://tap.talkmed.com/paper/cd67d7ad-4d19-3dce-b887-77dd22dbc6fa
https://pubmed.ncbi.nlm.nih.gov/39892095/
https://synapse.patsnap.com/target/6ede81b7727c3c848649a142908398a6
https://www.benchchem.com/product/b15614108?utm_src=pdf-body
https://www.benchchem.com/product/b15614108?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Treatment: DA-0157 is serially diluted to a range of concentrations and added to

the cells. A vehicle control (e.g., DMSO) is also included.

Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with

5% CO2.

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT

(3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based

assay like CellTiter-Glo®.

Data Analysis: The absorbance or luminescence values are measured using a plate reader.

The data is normalized to the vehicle control, and IC50 values are calculated by fitting the

dose-response curves to a non-linear regression model.

In Vivo Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of DA-0157 in a living organism.

Methodology:

Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD-SCID) are used.

Tumor Implantation:

CDX Models: Cultured human NSCLC cells are suspended in a matrix like Matrigel and

injected subcutaneously into the flanks of the mice.

PDX Models: Tumor fragments from a patient's tumor are surgically implanted

subcutaneously into the flanks of the mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). Mice are then randomized into vehicle control and treatment groups.

Drug Administration: DA-0157 is administered orally (p.o.) or via intraperitoneal (i.p.)

injection at a specified dose and schedule (e.g., 40 mg/kg/day). The vehicle control group

receives the vehicle solution.
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Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

Tumor volume is calculated using the formula: (Length x Width²)/2.

Endpoint: The study is terminated when tumors in the control group reach a predetermined

maximum size or after a specified duration.

Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the

mean tumor volume between the treated and control groups at the end of the study.

Visualizations
Signaling Pathways
The following diagram illustrates the proposed mechanism of action of DA-0157, targeting both

the EGFR and ALK signaling pathways, which are crucial for the growth and survival of certain

NSCLC cells.

Caption: DA-0157 inhibits both EGFR and ALK pathways.

Experimental Workflow
This diagram outlines a typical preclinical research workflow for evaluating a novel kinase

inhibitor like DA-0157.
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Preclinical Evaluation Workflow for DA-0157
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Caption: A typical preclinical workflow for a kinase inhibitor.
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Conclusion
DA-0157 is a promising preclinical candidate that addresses a critical unmet need in the

treatment of NSCLC, particularly for patients who have developed resistance to third-

generation EGFR inhibitors due to the C797S mutation or those with EGFR/ALK co-mutations.

The early in vivo data demonstrates significant anti-tumor activity in relevant models. While

detailed in vitro and pharmacokinetic data are not yet fully public, the existing findings support

the continued investigation of DA-0157. As DA-0157 (DAJH-1050766) is currently undergoing

Phase I/II clinical trials, further data on its safety and efficacy in humans are anticipated.[1][2][3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b15614108?utm_src=pdf-body
https://www.benchchem.com/product/b15614108?utm_src=pdf-body
https://www.benchchem.com/product/b15614108?utm_src=pdf-body
https://tap.talkmed.com/paper/cd67d7ad-4d19-3dce-b887-77dd22dbc6fa
https://pubmed.ncbi.nlm.nih.gov/39892095/
https://synapse.patsnap.com/target/6ede81b7727c3c848649a142908398a6
https://www.benchchem.com/product/b15614108?utm_src=pdf-custom-synthesis
https://tap.talkmed.com/paper/cd67d7ad-4d19-3dce-b887-77dd22dbc6fa
https://pubmed.ncbi.nlm.nih.gov/39892095/
https://pubmed.ncbi.nlm.nih.gov/39892095/
https://pubmed.ncbi.nlm.nih.gov/39892095/
https://synapse.patsnap.com/target/6ede81b7727c3c848649a142908398a6
https://www.benchchem.com/product/b15614108#early-research-findings-on-da-0157
https://www.benchchem.com/product/b15614108#early-research-findings-on-da-0157
https://www.benchchem.com/product/b15614108#early-research-findings-on-da-0157
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/product/b15614108?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15614108?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

